molecular formula C8H10N4S B092105 1-Phenyl-3-guanylthiourea CAS No. 15989-47-6

1-Phenyl-3-guanylthiourea

Cat. No. B092105
CAS RN: 15989-47-6
M. Wt: 194.26 g/mol
InChI Key: IKGVILAOZDBXSV-UHFFFAOYSA-N
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Description

1-Phenyl-3-guanylthiourea (hereafter referred to as GTU) is a compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and material sciences. The structure of GTU is characterized by the presence of both carbonyl and thiocarbonyl functional groups, which contribute to its reactivity and biological activity .

Synthesis Analysis

The synthesis of GTU derivatives often involves the reaction of isothiocyanates with amines or other nucleophiles. For instance, the synthesis of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea was achieved by reacting 4-methylbenzoyl chloride with potassium thiocyanate to form 4-methylbenzoyl isothiocyanate in situ, followed by treatment with sulfanilamide . Similarly, the synthesis of 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea involved the use of GC–MS, elemental analyses, and spectroscopic techniques to confirm the structure .

Molecular Structure Analysis

The molecular structure of GTU derivatives has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea showed that the compound crystallizes in the triclinic space group with the carbonyl and thiourea groups being almost planar . Additionally, the molecular structure of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea was determined from single-crystal X-ray diffraction data, revealing its crystallization in the monoclinic space group .

Chemical Reactions Analysis

GTU and its derivatives exhibit interesting reactivity patterns. The electronic structure and reactivity of GTU have been studied using quantum chemical methods, revealing two major tautomeric classes (thione and thiol) on the potential energy surface. The interconversion between these tautomers involves protonation at the sulfur atom followed by C≡N bond rotation and deprotonation . The S-alkylation reaction in GTU has also been explored, indicating that alkylated analogs of thiol isomers are formed via a bimolecular process involving alkyl cation attack at the sulfur atom .

Physical and Chemical Properties Analysis

The physical and chemical properties of GTU derivatives are influenced by their molecular structure. The presence of intramolecular hydrogen bonds and quasi-aromatic pseudo-ring stacking interactions contribute to the self-organization in the solid state, as observed in the crystallographic study of 1-benzoyl-3-(3,4-dimethoxyphenyl)thiourea and 1-benzoyl-3-(2-hydroxypropyl)thiourea . The vibrational properties of these compounds have been studied using FTIR and FT-Raman spectroscopy, complemented by quantum chemical calculations .

Scientific Research Applications

1-Phenyl-3-guanylthiourea has been used in the field of Plant Growth Regulation .

Application Summary

This compound has been used in the design and synthesis of novel 1-substituted 3-[3-(trifluoromethyl)phenyl]thiourea derivatives, which have been shown to exhibit high gibberellin-like activity . Gibberellins are natural plant hormones that play important roles in plant developmental processes .

Methods of Application

The influence of the alkyl chain length and various benzene ring substituents on the biological activity of 1-phenyl-3-guanylthiourea was investigated . The derivatives were designed, synthesized, and comprehensively evaluated .

Results or Outcomes

At a dose of 0.1 μM, one of the derivatives, 1-(3-bromophenethyl)-3-[3-(trifluoromethyl)phenyl]thiourea (compound S8), exhibited significantly higher promoting activity with respect to Arabidopsis thaliana hypocotyl elongation and rice germination than did gibberellin A3 (GA3) and 1-phenyl-3-guanylthiourea . The physiological response of the A. thaliana mutant ga1-1 to treatment with S8 suggested that this compound possessed GA-like function .

Safety And Hazards

1-Phenyl-3-guanylthiourea can cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection, and seeking medical advice if skin or eye irritation persists .

properties

IUPAC Name

1-(diaminomethylidene)-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4S/c9-7(10)12-8(13)11-6-4-2-1-3-5-6/h1-5H,(H5,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGVILAOZDBXSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70409223
Record name 1-Phenyl-3-guanylthiourea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-3-guanylthiourea

CAS RN

15989-47-6
Record name 15989-47-6
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Record name 1-Phenyl-3-guanylthiourea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Phenyl-3-guanylthiourea
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